molecular formula C9H9NO4 B2797258 Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate CAS No. 33842-32-9

Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B2797258
CAS No.: 33842-32-9
M. Wt: 195.174
InChI Key: HJDDXTWLNDMDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system, which is a fused bicyclic structure containing a benzene ring and a dioxole ring. The compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 6-amino-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)6-2-5(10)3-7-8(6)14-4-13-7/h2-3H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDDXTWLNDMDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33842-32-9
Record name methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate typically involves the reaction of 6-nitrobenzo[d][1,3]dioxole-4-carboxylic acid with methanol in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Diazotization and Azo-Coupling

The primary amine at position 6 undergoes diazotization under acidic conditions (e.g., NaNO₂/HCl at 0–5°C), forming a diazonium salt intermediate. This intermediate participates in electrophilic aromatic substitution, coupling with electron-rich arenes like 2,6-dimethoxyphenol to form azo derivatives .

Example Reaction:

Methyl 6-aminobenzo[d][1][3]dioxole-4-carboxylateNaNO2/HClDiazonium salt2,6-dimethoxyphenolAzo-coupled product\text{Methyl 6-aminobenzo[d][1][3]dioxole-4-carboxylate} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{2,6-dimethoxyphenol}} \text{Azo-coupled product}

Key Data:

ParameterValueSource
Coupling partner2,6-dimethoxyphenol
YieldNot explicitly reported

Suzuki-Miyaura Cross-Coupling

The amino group can be protected (e.g., with Boc anhydride) to enable bromination at position 6, generating a halogenated intermediate. This intermediate undergoes Suzuki coupling with boronic acids (e.g., 4-methoxycarbonylbenzeneboronic acid) under palladium catalysis to form biaryl derivatives .

Synthetic Pathway:

  • Protection:

    NH2Boc-NH(Boc2O, base)\text{NH}_2 \rightarrow \text{Boc-NH} \quad (\text{Boc}_2\text{O, base})
  • Bromination:

    Boc-protected compoundBr2Methyl 6-bromobenzo[d][1][3]dioxole-4-carboxylate[4][7]\text{Boc-protected compound} \xrightarrow{\text{Br}_2} \text{Methyl 6-bromobenzo[d][1][3]dioxole-4-carboxylate} \quad[4][7]
  • Suzuki Coupling:

    Br-substituted compound+Ar-B(OH)2Pd catalystBiaryl product[7]\text{Br-substituted compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl product} \quad[7]

Key Intermediate:

CompoundCASMolecular FormulaReference
Methyl 6-bromobenzo[d] dioxole-4-carboxylate33842-18-1C₉H₇BrO₄

Amino Group Functionalization

The amine undergoes standard derivatization:

  • Protection: Boc or acetyl groups stabilize the amine during subsequent reactions .

  • Amidation: Condensation with activated carboxylic acids (e.g., 4-chlorobenzoyl chloride) forms amides, enhancing bioactivity in pharmacological contexts .

Example Amidation:

NH2+R-COClR-CONH-(benzo[d][1][3]dioxole derivative)[7]\text{NH}_2 + \text{R-COCl} \rightarrow \text{R-CONH-} \text{(benzo[d][1][3]dioxole derivative)} \quad[7]

Bioactive Derivatives:

DerivativeBiological ActivityReference
4-Chlorobenzamide analogLDLR upregulation

Ester Hydrolysis and Derivatives

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization:

  • Amide formation with amines (e.g., piperazine) .

  • Esterification with alcohols .

Hydrolysis Reaction:

COOCH3NaOHCOOH[7]\text{COOCH}_3 \xrightarrow{\text{NaOH}} \text{COOH} \quad[7]

Representative Products:

ProductApplicationReference
Carboxylic acid derivativeIntermediate for peptidomimetics
Piperazine-amideCOX-2 inhibition

Nucleophilic Aromatic Substitution

Electron-deficient positions on the benzo[d] dioxole ring (activated by the ester and dioxole groups) allow substitution with nucleophiles. For example, bromine at position 6 (in the bromo precursor) is displaced by amines under metal catalysis .

Amination Pathway:

Methyl 6-bromobenzo[d][1][3]dioxole-4-carboxylateNH3/PdMethyl 6-aminobenzo[d][1][3]dioxole-4-carboxylate[4][7]\text{Methyl 6-bromobenzo[d][1][3]dioxole-4-carboxylate} \xrightarrow{\text{NH}_3/\text{Pd}} \text{Methyl 6-aminobenzo[d][1][3]dioxole-4-carboxylate} \quad[4][7]

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate exhibit potential anticancer properties. For instance, derivatives of benzodioxole have been investigated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain benzodioxole derivatives showed significant activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in steroid metabolism. For example, it has been associated with the inhibition of 17β-hydroxysteroid dehydrogenase type 3, an enzyme crucial in the conversion of androstenedione to testosterone. This inhibition can be beneficial in the treatment of hormone-dependent cancers .

Antioxidant Properties

A recent study evaluated the antioxidant activity of related compounds through DPPH scavenging assays. Although specific data for this compound was not directly available, compounds within the same chemical family demonstrated significant antioxidant capabilities, highlighting the potential for this compound to contribute to oxidative stress reduction .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzodioxole ring can significantly influence biological activity. For instance, modifications at the amino group or carboxylate position have been shown to alter binding affinity and inhibitory potency in enzyme assays .

Case Study 1: Anticancer Activity Evaluation

In a comparative study involving various benzodioxole derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated a moderate IC₅₀ value compared to more potent analogs but suggested that further structural modifications could enhance its anticancer properties.

Case Study 2: Enzyme Inhibition Assay

A series of enzyme inhibition assays were conducted using this compound against 17β-hydroxysteroid dehydrogenase type 3. The compound showed promising results, indicating its potential as a lead compound for developing selective inhibitors for therapeutic applications in hormone-related diseases.

Mechanism of Action

The mechanism of action of Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-nitrobenzo[d][1,3]dioxole-4-carboxylate
  • Methyl 6-hydroxybenzo[d][1,3]dioxole-4-carboxylate
  • Methyl 6-methoxybenzo[d][1,3]dioxole-4-carboxylate

Uniqueness

Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

This compound is synthesized through methods that typically involve the functionalization of the benzodioxole scaffold. The presence of the amino group and the carboxylate moiety are critical for its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C10H11NO4
  • SMILES Notation: COC(=O)C1=CC2=C(C=C1O2)N=C(C=C2)O

Anticancer Activity

Research has demonstrated that derivatives of benzodioxole, including this compound, exhibit promising anticancer properties. In a study evaluating various benzodioxole derivatives against cancer cell lines such as HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver), it was found that some compounds exhibited significant cytotoxicity with IC50 values ranging from 3.94 to 9.12 mM . Specifically, compounds containing the carboxamide group showed enhanced anticancer activity compared to other derivatives.

CompoundCell LineIC50 (mM)Remarks
2aHep3B3.94Strong cytotoxicity
2bHep3B9.12Moderate cytotoxicity
5aHeLa>9.12Weak activity

The study indicated that this compound could potentially serve as a lead compound for further development in cancer therapeutics.

The anticancer effects are hypothesized to involve the disruption of critical protein interactions within cancer cells. For instance, compounds with similar structures have been shown to inhibit c-Myc–Max dimerization, a crucial step in oncogenic transcriptional regulation . This inhibition leads to cell cycle arrest and apoptosis in c-Myc overexpressing cell lines.

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, this compound has shown potential anti-inflammatory and antimicrobial effects. Studies suggest that benzodioxole derivatives can modulate inflammatory pathways and exhibit antibacterial properties against various pathogens . The exact mechanisms remain under investigation but may involve the modulation of cytokine production and bacterial membrane disruption.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzodioxole structure significantly influence biological activity. For example, substituents on the amino group and variations in the carboxylate position can enhance potency against specific targets . The presence of electron-withdrawing groups has been correlated with increased inhibitory activity in certain assays.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that methyl 6-aminobenzo[d][1,3]dioxole derivatives exhibited selective cytotoxicity against Hep3B cells while sparing normal cells .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with methyl 6-aminobenzo[d][1,3]dioxole derivatives, warranting further investigation into dosage and delivery methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.